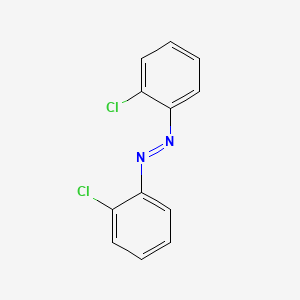
Diazene, bis(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, bis(2-chlorophenyl)- is a useful research compound. Its molecular formula is C12H8Cl2N2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diazene, bis(2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, bis(2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C12H8Cl2N2
- Molecular Weight : 251.11 g/mol
- IUPAC Name : 1,2-bis(2-chlorophenyl)diazene
The compound features a diazene functional group with two chlorophenyl substituents, which significantly influence its chemical reactivity and potential applications.
Organic Synthesis
Diazene, bis(2-chlorophenyl)- serves as a versatile intermediate in organic synthesis. Its electrophilic properties allow it to participate in various chemical reactions:
- Electrophilic Reactions : The compound can act as an electrophile in reactions with alkenes and arenes, facilitating the formation of complex organic molecules .
- Amination Reactions : It is used in electrophilic amination processes involving carbonyl compounds, where it can introduce amino groups into aromatic systems .
Case Study: Electrophilic Amination
In a study examining the application of diazenes in electrophilic amination, diazene derivatives were shown to efficiently convert aromatic substrates into amine derivatives with high yields. This method highlights the utility of diazene compounds in synthesizing pharmaceuticals and agrochemicals.
Material Science
The unique properties of diazene, bis(2-chlorophenyl)- make it suitable for various applications in material science:
- Polymer Chemistry : It has been utilized as a building block for synthesizing novel polyurethanes. These materials exhibit desirable mechanical properties and thermal stability due to the incorporation of diazene segments .
| Property | Description |
|---|---|
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Thermal Stability | Enhanced due to the presence of diazene linkages |
Case Study: Polyurethane Synthesis
Research has demonstrated that polyurethanes synthesized from diazene derivatives exhibit improved mechanical properties compared to conventional polyurethanes. This advancement is significant for applications requiring durable materials.
Biological Applications
Recent studies suggest that diazene compounds may possess biological activities, including antimicrobial properties:
- Antimicrobial Activity : Chlorinated diazenes have shown potential as antimicrobial agents. Research indicates that they can inhibit the growth of various pathogens, making them candidates for pharmaceutical applications.
Case Study: Antimicrobial Studies
In experiments assessing the antimicrobial efficacy of chlorinated diazenes, compounds similar to diazene, bis(2-chlorophenyl)- demonstrated significant inhibition against bacterial strains. This finding opens avenues for developing new antimicrobial agents based on diazene structures.
Green Chemistry
The synthesis of diazene derivatives aligns with principles of green chemistry. Methods have been developed that utilize environmentally friendly solvents and catalysts:
- Sustainable Synthesis : Recent advancements include the use of DIPEA as a catalyst in water-based reactions to synthesize azoxybenzenes from nitrosobenzenes. This approach minimizes environmental impact while achieving high yields .
| Method | Description |
|---|---|
| Catalyst | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Water |
| Yield | High selectivity and yield (up to 93%) |
属性
CAS 编号 |
7334-33-0 |
|---|---|
分子式 |
C12H8Cl2N2 |
分子量 |
251.11 g/mol |
IUPAC 名称 |
bis(2-chlorophenyl)diazene |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI 键 |
FIQUJBRQBIUISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |
Key on ui other cas no. |
7334-33-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















